2-(4-bromophenyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide
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Overview
Description
2-(4-bromophenyl)-N’-[(E)-(4-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide: is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a quinoline ring, a bromophenyl group, and a hydroxyphenylmethylidene moiety. This compound is of interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N’-[(E)-(4-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform.
Formation of the Carbohydrazide Moiety: The carbohydrazide moiety can be synthesized by reacting the quinoline derivative with hydrazine hydrate under reflux conditions.
Condensation with 4-Hydroxybenzaldehyde: The final step involves the condensation of the carbohydrazide derivative with 4-hydroxybenzaldehyde in the presence of an acid catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group of the carbohydrazide moiety, potentially forming alcohol derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects can be explored in preclinical and clinical studies.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N’-[(E)-(4-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenyl)quinoline: Lacks the carbohydrazide and hydroxyphenylmethylidene moieties.
4-(4-bromophenyl)-2-thiazolethiol: Contains a thiazole ring instead of a quinoline ring.
2-(4-bromophenyl)quinoxaline: Features a quinoxaline ring instead of a quinoline ring.
Uniqueness
2-(4-bromophenyl)-N’-[(E)-(4-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide is unique due to its combination of a quinoline ring, a bromophenyl group, and a hydroxyphenylmethylidene moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3O2/c24-17-9-7-16(8-10-17)22-13-20(19-3-1-2-4-21(19)26-22)23(29)27-25-14-15-5-11-18(28)12-6-15/h1-14,28H,(H,27,29)/b25-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUVELNNILHRPH-AFUMVMLFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)NN=CC4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)N/N=C/C4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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